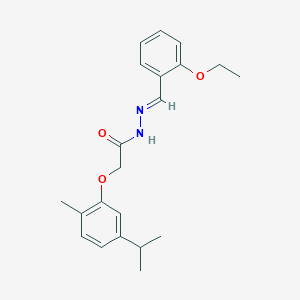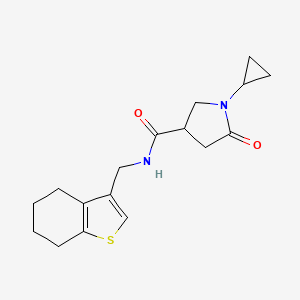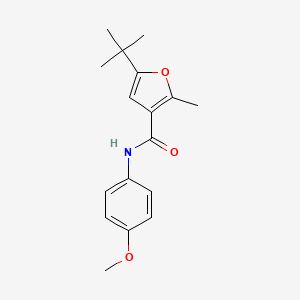
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of related compounds involves specific reactions, like reacting benzoxazoles with chloroacetyl chloride in the presence of morpholine (Özlem Temiz‐Arpacı et al., 2005).
- Another approach includes the synthesis of derivatives through condensation reactions, as seen in the synthesis of thiazolyl acetamide derivatives (Asal Fallah-Tafti et al., 2011).
Molecular Structure Analysis
- X-ray crystallography is commonly used for molecular structure analysis. For instance, the structure of similar compounds, like pyrimidin-4(3H)-one derivatives, has been determined using this method (M. I. Attia et al., 2014).
Chemical Reactions and Properties
- These compounds often undergo reactions like transamination, as seen in the study of cyanothioacetamide and morpholine (V. Dyachenko et al., 2012).
- Their reactivity can be influenced by substituents and the specific structure of the molecule.
Physical Properties Analysis
- The physical properties like melting points and solubility are determined by specific structural features. For example, the presence of morpholino groups can influence these properties (V. Kanagarajan et al., 2010).
Chemical Properties Analysis
- Chemical properties like acidity, basicity, and reactivity are influenced by the functional groups present in the compound. Studies on related compounds provide insights into how these properties are manifested (K. Bowden et al., 1997).
科学的研究の応用
Anticancer and Enzyme Inhibition
One area of research involves the synthesis and evaluation of derivatives for anticancer activities and enzyme inhibition. Compounds structurally related to N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)acetamide have been investigated for their potential as Src kinase inhibitors and anticancer agents. For example, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, including structures bearing morpholino groups, showed inhibitory activities against Src kinase and cell proliferation in various cancer cell lines, highlighting their therapeutic potential in cancer treatment (Asal Fallah-Tafti et al., 2011).
Antimicrobial and Hemolytic Activities
Research on the antimicrobial and hemolytic activities of acetamide derivatives has also been conducted. A study synthesized and evaluated a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, revealing that these compounds exhibit variable antimicrobial activities against selected microbial species and possess low cytotoxicity, which could be considered for further biological applications (Samreen Gul et al., 2017).
Antifungal Agents
Another significant application includes the development of antifungal agents. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species. Modifications to improve plasma stability while maintaining antifungal activity led to the discovery of compounds with broad antifungal in vitro activity against various fungi species, demonstrating potential for treating fungal infections (D. Bardiot et al., 2015).
Neuropharmacological Applications
Moreover, compounds with similar chemical frameworks have been explored for neuropharmacological applications. GSK189254, a novel histamine H3 receptor antagonist with high affinity for human and rat H3 receptors, showed potential for improving cognitive performance in preclinical models, suggesting a therapeutic avenue for cognitive disorders, including Alzheimer's disease (A. Medhurst et al., 2007).
特性
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-10(18)11-6-13-14(22-9-21-13)7-12(11)16-15(19)8-17-2-4-20-5-3-17/h6-7H,2-5,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCKNDRBZFCSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCOCC3)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)
![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5555946.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5555950.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)
![3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555958.png)

![2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)
![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)




